molecular formula C17H19NO2S B2363352 2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate CAS No. 338968-04-0

2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate

Cat. No.: B2363352
CAS No.: 338968-04-0
M. Wt: 301.4
InChI Key: QBVLFGAHMMKFSP-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate is a chemical compound with the molecular formula C17H19NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate typically involves the reaction of 2-(methylsulfanyl)benzyl chloride with N-(2,6-dimethylphenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)benzyl N-phenylcarbamate
  • 2-(methylsulfanyl)benzyl N-(2,4-dimethylphenyl)carbamate
  • 2-(methylsulfanyl)benzyl N-(3,5-dimethylphenyl)carbamate

Uniqueness

2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate is unique due to its specific structural features, such as the presence of both a methylsulfanyl group and a dimethylphenyl carbamate group.

Properties

IUPAC Name

(2-methylsulfanylphenyl)methyl N-(2,6-dimethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12-7-6-8-13(2)16(12)18-17(19)20-11-14-9-4-5-10-15(14)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVLFGAHMMKFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OCC2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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